molecular formula C11H19NO2 B13962467 2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid

2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid

Cat. No.: B13962467
M. Wt: 197.27 g/mol
InChI Key: VEJNWCJCXFYVOA-UHFFFAOYSA-N
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Description

2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol . It belongs to the class of azaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both an amine and a carboxylic acid group. The reaction conditions often include the use of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the spiro structure can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, inhibiting their function and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its ability to interact with certain molecular targets compared to other similar compounds .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

2-ethyl-2-azaspiro[4.4]nonane-8-carboxylic acid

InChI

InChI=1S/C11H19NO2/c1-2-12-6-5-11(8-12)4-3-9(7-11)10(13)14/h9H,2-8H2,1H3,(H,13,14)

InChI Key

VEJNWCJCXFYVOA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1)CCC(C2)C(=O)O

Origin of Product

United States

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